Drug Discovery: Several papers focus on the development of novel drug candidates that incorporate similar structural features as 2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine. For instance, one paper discusses the development of selpercatinib, a drug used for treating RET-associated diseases and disorders, which includes a 3,6-diazabicyclo[3.1.1]heptane moiety in its structure []. Another paper explores Iclepertin (BI 425809), a glycine transporter 1 inhibitor, which also contains a bicyclic structure []. These examples suggest that 2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine could potentially serve as a valuable building block for synthesizing new drug candidates.
Medicinal Chemistry: Research on structurally similar compounds highlights the potential of 2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine in medicinal chemistry. For example, one study explores P2Y14 receptor antagonists, incorporating a 3-azabicyclo[3.1.1]heptane core in their design []. This suggests that 2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine, with its analogous structure, may hold potential for developing treatments for inflammatory and metabolic diseases.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: